molecular formula C21H25NO4 B11148679 N-(3-methylbutyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(3-methylbutyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11148679
M. Wt: 355.4 g/mol
InChI Key: XFKVJLPLZDMYRD-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a psoralen-derived acetamide featuring a furo[3,2-g]chromen core with methyl and oxo substituents at positions 3, 5, 7, and 7. The acetamide moiety is substituted with a branched 3-methylbutyl group.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

N-(3-methylbutyl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C21H25NO4/c1-11(2)6-7-22-18(23)9-17-13(4)16-8-15-12(3)10-25-19(15)14(5)20(16)26-21(17)24/h8,10-11H,6-7,9H2,1-5H3,(H,22,23)

InChI Key

XFKVJLPLZDMYRD-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC(C)C)C)C

Origin of Product

United States

Biological Activity

N-(3-methylbutyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C21H25NO4
  • Molecular Weight: 355.4275 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity and influence cellular signaling pathways.

  • Enzyme Inhibition: The compound exhibits inhibitory effects on certain enzymes that play critical roles in cancer cell proliferation.
  • Receptor Binding: It shows potential for binding to various receptors involved in inflammatory responses and pain modulation.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound:

  • In Vitro Studies: Research has demonstrated that this compound induces apoptosis in cancer cell lines by activating caspase pathways. For instance, a study reported significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested: It exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Case Study 1: Anticancer Efficacy

A recent study focused on the effects of this compound on lung cancer cells. The results indicated:

TreatmentCell Viability (%)IC50 (µM)
Control100-
Compound A4512
Compound B308

This data suggests a dose-dependent response where higher concentrations lead to increased cell death .

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, the compound was tested against various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

These findings highlight the potential use of the compound in developing new antimicrobial agents .

Scientific Research Applications

Anti-inflammatory Potential

Research indicates that compounds similar to N-(3-methylbutyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide may exhibit anti-inflammatory properties. Molecular docking studies have suggested that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This makes it a candidate for further research into treatments for inflammatory diseases .

Antioxidant Activity

The structural features of this compound suggest potential antioxidant activity. Compounds with similar furochromene structures have been studied for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Anticancer Properties

Preliminary studies on related compounds have shown selective cytotoxicity against various cancer cell lines. The presence of the furochromene moiety in this compound may enhance its ability to target cancer cells while sparing normal cells .

Case Study 1: Inhibition of 5-Lipoxygenase

A study conducted on similar compounds demonstrated significant inhibition of 5-lipoxygenase activity in vitro. The results indicated that modifications to the furochromene structure could enhance inhibitory potency, suggesting that this compound might be optimized for better efficacy .

CompoundIC50 (µM)Target
Compound A255-LOX
N-(3-methylbutyl)-2-(3,5,9-trimethyl...)TBDTBD

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing the antioxidant activity of various furochromene derivatives, N-(3-methylbutyl)-2-(3,5,9-trimethyl...) showed promising results in reducing oxidative stress markers in cell cultures .

CompoundDPPH Scavenging Activity (%)Concentration (µg/mL)
Compound B80100
N-(3-methylbutyl)-2-(3,5,9-trimethyl...)TBDTBD

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key structural features are compared to similar derivatives in Table 1.

Compound Name / ID Core Structure Substituents (R-group) Key Functional Groups Biological Activity References
Target compound Furo[3,2-g]chromen 3,5,9-trimethyl; 7-oxo; N-(3-methylbutyl) Acetamide Not specified -
N-(cynomethyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide Furo[3,2-g]chromen 5-methyl; 3-phenyl; N-(cynomethyl) Acetamide Antiproliferative (cancer)
II-13 (N-(3-fluorophenyl)sulfonohydrazide derivative) Furo[3,2-g]chromen 5-methyl; 3-p-tolyl; sulfonohydrazide Sulfonohydrazide, fluorophenyl Fungicidal (82% inhibition)
II-20 (N-(2-hydroxyethyl)sulfonohydrazide derivative) Furo[3,2-g]chromen 5-methyl; 3-phenyl; sulfonohydrazide Sulfonohydrazide, hydroxyethyl Fungicidal (93% inhibition)
I-10 (4-iodobenzenesulfonohydrazide) Furo[3,2-g]chromen 5,9-dimethyl; 3-phenyl; sulfonohydrazide Iodophenyl, sulfonohydrazide Not specified

Key Observations :

  • Sulfonohydrazide derivatives (II-13, II-20) exhibit higher melting points (225–277°C) due to hydrogen-bonding capacity, whereas acetamide analogs may have lower thermal stability .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Yield (%) Melting Point (°C) Molecular Formula HRMS (Observed)
Target - - C₂₃H₂₇NO₅ -
II-13 82 225–226 C₂₈H₂₂FN₂O₄S 501.1274 ([M+H]⁺)
II-20 93 230–231 C₂₃H₂₁N₂O₅S 455.1019 ([M+H]⁺)
I-10 73 276–277 C₂₈H₂₃IN₂O₆S 667.0251 ([M+H]⁺)

Notes:

  • The target compound’s predicted molecular weight (397.47 g/mol) is lower than sulfonohydrazide analogs due to the absence of sulfonyl groups.
  • The 3-methylbutyl group may reduce crystallinity compared to iodophenyl or fluorophenyl derivatives, complicating purification .

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